
4-(2-Chlorophenoxy)-1-nitro-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenoxy)-1-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chlorophenoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenoxy)-1-nitro-2-(trifluoromethyl)benzene typically involves the nitration of 4-(2-chlorophenoxy)-2-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorophenoxy)-1-nitro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents such as ethanol or methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Reduction: 4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Applications De Recherche Scientifique
4-(2-Chlorophenoxy)-1-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenoxy)-1-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chlorophenoxy)benzoic acid
- 2-Bromo-1-(2-chlorophenoxy)-4-(trifluoromethyl)benzene
- 4-(2-Chlorophenoxy)benzenesulfonyl chloride
Uniqueness
4-(2-Chlorophenoxy)-1-nitro-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a trifluoromethyl group on the benzene ring enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
177716-70-0 |
|---|---|
Formule moléculaire |
C13H7ClF3NO3 |
Poids moléculaire |
317.65 g/mol |
Nom IUPAC |
4-(2-chlorophenoxy)-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7ClF3NO3/c14-10-3-1-2-4-12(10)21-8-5-6-11(18(19)20)9(7-8)13(15,16)17/h1-7H |
Clé InChI |
KNSRLNVYSCYTNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


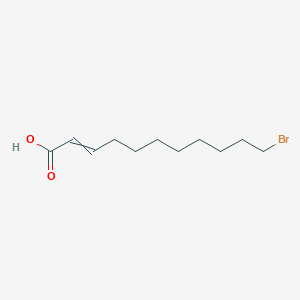
![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)
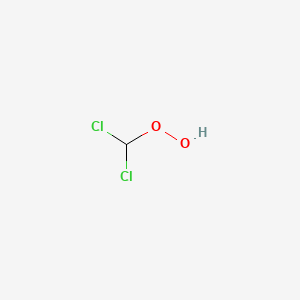

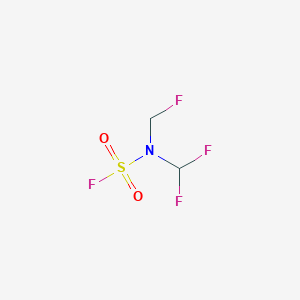
![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)
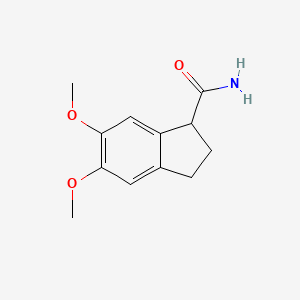

![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)

![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

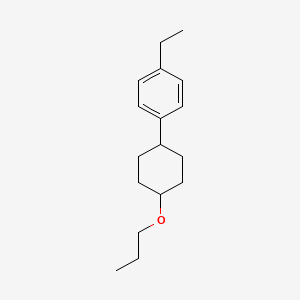
![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)
